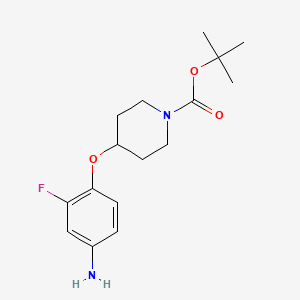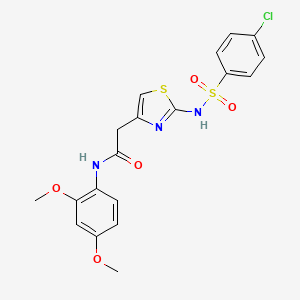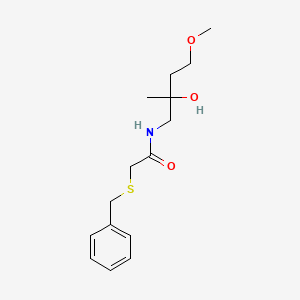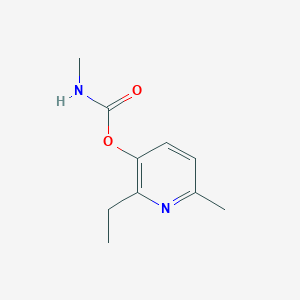
N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, also known as EMPA, is a chemical compound with potential applications in scientific research. EMPA is a pyrazole derivative that has been synthesized and studied for its biological activity.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, and similar pyrazole-acetamide derivatives, have been investigated for their ability to form coordination complexes with metal ions. Research conducted by Chkirate et al. (2019) explored the synthesis and characterization of Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes were further analyzed for their antioxidant activities, demonstrating significant antioxidant properties through various assays, such as DPPH, ABTS, and FRAP. The study highlights the potential of such compounds in developing antioxidant agents and explores their structural chemistry through X-ray crystallography, revealing intricate supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).
Inhibition of Fatty Acid Synthesis
Compounds structurally related to N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, such as chloroacetamide herbicides, have been studied for their ability to inhibit fatty acid synthesis. Weisshaar and Böger (1989) investigated the effects of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus Acutus, highlighting the biochemical impact of these compounds on primary metabolic pathways. Such research provides insights into the broader applications and effects of acetamide derivatives in biological systems (Weisshaar & Böger, 1989).
Chemoselective Acetylation
The chemoselective acetylation of aminophenols to produce specific acetamide derivatives has significant implications in pharmaceutical synthesis. Magadum and Yadav (2018) demonstrated a process to achieve chemoselective monoacetylation using immobilized lipase, optimizing various parameters for efficient production. This research underscores the utility of acetamide derivatives in synthesizing intermediates for antimalarial and other medicinal drugs, showcasing the adaptability and importance of these compounds in synthetic chemistry (Magadum & Yadav, 2018).
Comparative Metabolism and Structural Orientation
The metabolism of chloroacetamide herbicides and their effects on liver microsomes have been extensively studied, with findings indicating differences in metabolic pathways between human and rat liver microsomes. Such research sheds light on the potential human health implications of exposure to these compounds, contributing to a better understanding of their toxicological profiles (Coleman et al., 2000). Additionally, the structural study of amide derivatives reveals various spatial orientations and their implications for anion coordination, offering insights into the molecular configurations that enhance or inhibit specific chemical interactions (Kalita & Baruah, 2010).
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-3-18-7-4-5-10-22(18)25-23(29)17-28-16-21(19-8-6-9-20(15-19)30-2)24(26-28)27-11-13-31-14-12-27/h4-10,15-16H,3,11-14,17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBIYXSFIDEYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)





![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)




![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)
